Chloroalbuterol

Description

The exact mass of the compound Chloroalbuterol is 273.1131712 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloroalbuterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroalbuterol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

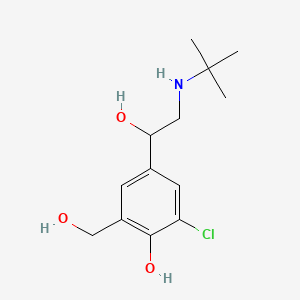

3D Structure

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUWGGWMRHKETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898542-81-9 |

Source

|

| Record name | Chloroalbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898542819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJW65037EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chloroalbuterol Synthesis & Impurity Profiling

The following technical guide details the synthesis pathway, intermediate isolation, and impurity profiling of Chloroalbuterol (specifically 5-Chloroalbuterol , also known as Salbutamol EP Impurity L ), while also addressing the critical benzylic-chloro impurity often encountered in Albuterol manufacturing.

Synthesis Pathway, Intermediate Isolation, and Structural Characterization

Executive Summary & Chemical Identity[1][2][3][4][5]

In the development and manufacturing of Albuterol (Salbutamol), "Chloroalbuterol" refers to two distinct chemical entities that researchers must differentiate:

-

Ring-Chlorinated Analogue (Primary Target):

-

Side-Chain Chlorinated Impurity (Secondary Target):

This guide focuses on the synthesis of the Ring-Chlorinated Reference Standard (Impurity L) , providing a robust pathway for its preparation, while also detailing the mechanism of formation for the benzylic-chloro impurity to ensure comprehensive process control.[1]

Retrosynthetic Analysis (5-Chloroalbuterol)

The synthesis of 5-Chloroalbuterol requires the introduction of a chlorine atom at the meta position relative to the phenolic hydroxyl group before the elaboration of the ethanolamine side chain.[1] The pathway mimics the industrial synthesis of Albuterol but utilizes chlorinated precursors.[1]

Strategic Disconnection:

-

Precursor 1: The ethanolamine chain is derived from an

-bromoketone intermediate via amination and reduction.[1][2] -

Precursor 2: The

-bromoketone is derived from 3-Chloro-4-hydroxyacetophenone .[1][2] -

Starting Material: 2-Chlorophenol or Methyl 5-chlorosalicylate .[1][2]

DOT Diagram: Retrosynthetic Logic

Caption: Retrosynthetic breakdown of 5-Chloroalbuterol showing the key disconnection at the ethanolamine side chain.

Detailed Synthesis Protocol (Reference Standard Preparation)

This protocol describes the preparation of 5-Chloroalbuterol (Impurity L) starting from 3-Chloro-4-hydroxyacetophenone .[1][2]

Step 1: Hydroxymethylation (Introduction of C1 Unit)

The chlorine atom on the ring deactivates the system, making standard Friedel-Crafts hydroxymethylation challenging.[1][2] A reliable method involves chloromethylation followed by hydrolysis.[1][2]

-

Reagents: 3-Chloro-4-hydroxyacetophenone, Paraformaldehyde, HCl (gas), Dioxane.[1][2]

-

Mechanism: Electrophilic aromatic substitution at the ortho position to the phenol (position 5).[1][2]

Protocol:

-

Dissolve 3-Chloro-4-hydroxyacetophenone (10.0 g, 58.6 mmol) in 1,4-dioxane (50 mL).

-

Add Paraformaldehyde (2.6 g, 88 mmol) and ZnCl₂ (catalytic, 0.5 g).

-

Bubble dry HCl gas through the solution at 60°C for 4-6 hours. Critical: Monitor consumption of starting material by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice water. The intermediate 3-chloro-5-(chloromethyl)-4-hydroxyacetophenone precipitates.[1][2] Filter and wash with cold water.[1][2]

-

Hydrolysis: Suspend the wet cake in saturated aqueous NaHCO₃ (100 mL) and reflux for 2 hours to convert the chloromethyl group to a hydroxymethyl group.

-

Isolation: Cool, acidify to pH 5 with dilute HCl, and extract with Ethyl Acetate (3x50 mL). Dry over Na₂SO₄ and concentrate to yield 3-Chloro-4-hydroxy-5-(hydroxymethyl)acetophenone .

Step 2: Alpha-Bromination[1][5]

Protocol:

-

Dissolve the intermediate from Step 1 (5.0 g, 25 mmol) in Glacial Acetic Acid (40 mL).

-

Add a solution of Bromine (4.0 g, 25 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes at 20-25°C.

-

Stir for 2 hours. The solution typically turns from dark orange to pale yellow as bromine is consumed.[1]

-

Workup: Pour into ice water (200 mL). The product

-Bromo-3-chloro-4-hydroxy-5-(hydroxymethyl)acetophenone will precipitate.[1][2] Filter and dry under vacuum.[1][2]

Step 3: Amination (Formation of Aminoketone)[1][5]

Protocol:

-

Dissolve the bromo-ketone (4.0 g, 14.3 mmol) in THF (40 mL).

-

Cool to 0-5°C. Add tert-Butylamine (3.1 g, 42.9 mmol, 3.0 eq) dropwise. Note: Excess amine acts as a scavenger for the HBr generated.[1]

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Filter off the tert-butylammonium bromide salt. Concentrate the filtrate to obtain the crude aminoketone.[1]

-

Optional Purification: Recrystallize from Isopropanol/Ether to remove residual salts.[1][2]

Step 4: Reduction (Final API Synthesis)

Protocol:

-

Dissolve the crude aminoketone (3.0 g) in Methanol (30 mL).

-

Cool to 0-5°C. Add NaBH₄ (0.8 g, 21 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][2]

-

Stir at room temperature for 4 hours.

-

Quench: Add Acetone (5 mL) to destroy excess hydride, then adjust pH to ~8 with dilute HCl.

-

Isolation: Evaporate methanol. Extract the residue with Ethyl Acetate/Butanol (9:1).[1][2] Wash with brine, dry, and concentrate.[6]

-

Salt Formation (for stability): Dissolve the free base in Ethanol and add conc.[1][2] H₂SO₄ (0.5 eq) to precipitate 5-Chloroalbuterol Sulfate .[1][2]

Pathway Visualization

Caption: Step-by-step synthesis pathway for 5-Chloroalbuterol (Salbutamol Impurity L).

Critical Process Impurity: The Benzylic Chloride

While the above section details the synthesis of the ring-chlorinated reference standard, process chemists must also control the formation of

Mechanism of Formation

This impurity arises when Albuterol (or its precursors containing the hydroxymethyl group) is exposed to acidic conditions (HCl, SOCl₂) during salt formation or deprotection steps.[1][2]

-

Protonation: The benzylic hydroxyl group is protonated.[1][2]

-

Carbocation Formation: Loss of water generates a resonance-stabilized benzylic carbocation.[1][2]

-

Nucleophilic Attack: Chloride ion attacks the carbocation.[1][2]

Comparison of "Chloro" Species:

| Feature | 5-Chloroalbuterol (Impurity L) | |

| Structure | Cl on Benzene Ring | Cl replaces Benzylic OH |

| Origin | Contaminated Starting Material (Chlorophenol) | Reaction Condition (Acid + Heat) |

| Reactivity | Stable | Highly Reactive (Alkylating Agent) |

| Toxicity | Low/Moderate | High (Potential Genotoxin) |

| Control | Source Material QC | Avoid strong HCl/Heat; Control pH |

Analytical Characterization Data

To validate the synthesized 5-Chloroalbuterol, the following physicochemical properties should be observed:

| Parameter | Specification (Expected) |

| Appearance | Off-white to pale beige solid |

| Molecular Formula | C₁₃H₂₀ClNO₃ |

| Molecular Weight | 273.76 g/mol |

| Mass Spectrometry (ESI+) | m/z 274.1 [M+H]⁺ (Characteristic Cl isotope pattern 3:[1][2]1) |

| ¹H NMR (DMSO-d₆) | |

| Retention Time (HPLC) | Relative Retention Time (RRT) ~1.2 - 1.4 vs Albuterol |

References

-

National Center for Advancing Translational Sciences (NCATS). Chloroalbuterol Structure and Metadata. Inxight Drugs.[1][3][2] Retrieved from [Link][1][2]

-

European Pharmacopoeia (Ph.[1][2] Eur.). Salbutamol Sulphate Monograph: Impurity L.[1][2] European Directorate for the Quality of Medicines.[1] Retrieved from [Link][1][2]

-

PubChem. 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(tert-butylamino)ethanol (Albuterol) and Related Compounds. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

Vapourtec. Optimization of an Amination Reaction - Albuterol Sulfate Synthesis. Vapourtec Application Notes. Retrieved from [Link]

Sources

- 1. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. FDA全球物质登记数据库-C [drugfuture.com]

- 6. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Halogenation of Sympathomimetic Amines: Mechanism of Action and Pharmacodynamics of Chlorinated Salbutamol Derivatives

Executive Summary

Salbutamol is universally recognized as the gold-standard short-acting

Structural Activity Relationship (SAR) & Chemical Pathology

The pharmacological divergence between salbutamol and its chlorinated analogues is rooted in precise structural modifications. Salbutamol features a 3-hydroxymethyl and a 4-hydroxyl group on its phenyl ring, rendering it highly hydrophilic[1]. In chlorinated derivatives like clenbuterol, these are replaced by 3,5-dichloro and 4-amino groups[2].

The Causality of Halogenation:

-

Metabolic Evasion: The absence of standard catechol-like hydroxyls renders the chlorinated molecule "invisible" to Catechol-O-methyltransferase (COMT), an enzyme that rapidly degrades endogenous catecholamines. Concurrently, the bulky tert-butyl group on the amine tail prevents oxidative deamination by Monoamine oxidase (MAO)[1][4].

-

Enhanced Lipophilicity: The highly electronegative chlorine atoms withdraw electron density from the aromatic ring. This inductive effect modulates the pKa of the amine and drastically increases the lipid-water partition coefficient (

)[3]. Consequently, chlorinated derivatives can cross lipid bilayers with high efficiency, penetrating deep into adipose and skeletal muscle tissues.

Molecular Mechanism of Action

Despite their structural differences, both salbutamol and its chlorinated derivatives initiate their primary pharmacological effects via the

Upon binding to the orthosteric site, the chlorinated ligand stabilizes the active conformation of the

Tissue-Specific Downstream Effects:

-

Airway Smooth Muscle: PKA phosphorylates and inhibits myosin light chain kinase (MLCK) while activating potassium channels. This dual action lowers intracellular calcium, resulting in potent bronchodilation[1][5].

-

Adipose Tissue: Due to their high lipophilicity, chlorinated derivatives easily access adipocytes, where PKA phosphorylates hormone-sensitive lipase (HSL), driving aggressive lipolysis and thermogenesis[3][4].

-

Skeletal Muscle: Prolonged

AR activation by long-acting chlorinated analogues alters transcriptional pathways, promoting muscle protein synthesis and inhibiting degradation—an anabolic effect frequently exploited in off-label bodybuilding and livestock applications[4][6].

Fig 1: β2-Adrenergic Receptor signaling cascade activated by chlorinated derivatives.

Pharmacokinetic Divergence & Clinical Impact

The structural modifications discussed above translate into vastly different clinical profiles. While salbutamol has a rapid onset (<15 minutes) and a short elimination half-life of 3.8 to 6 hours[1], chlorinated derivatives like clenbuterol exhibit extended half-lives of 35 to 40 hours[4]. Furthermore, clinical evaluations demonstrate that, on a molecular weight basis, clenbuterol is approximately ten times more potent than salbutamol when administered via aerosol[7].

Quantitative Pharmacological Comparison

| Property | Salbutamol (Hydrophilic Prototype) | Clenbuterol (Chlorinated Derivative) |

| Aromatic Substitutions | 3-hydroxymethyl, 4-hydroxyl | 3,5-dichloro, 4-amino |

| Receptor Selectivity | ||

| Relative Aerosol Potency | 1x | ~10x[7] |

| Elimination Half-Life | 3.8 – 6 hours[1] | ~35 – 40 hours[4] |

| Lipophilicity ( | Low (~0.11) | High (~2.6) |

| Primary Indication | Asthma / Bronchospasm[1] | Veterinary Asthma / Off-label Lipolysis[3][4] |

| Regulatory Status (WADA) | Permitted (inhaled, dose-restricted) | Banned at all times[2][4] |

Experimental Validation: Self-Validating cAMP Accumulation Assay

To accurately quantify the potency (

Step-by-Step Methodology & Causality:

-

Cell Line Preparation: Culture CHO-K1 cells stably expressing the human

AR.-

Causality: CHO-K1 cells lack endogenous

receptors. Using this transfected line ensures that any measured cAMP response is exclusively driven by the human target receptor, eliminating background noise from endogenous GPCRs.

-

-

Ligand Incubation: Treat the cells with serial logarithmic dilutions (1 pM to 10

M) of the test compounds (salbutamol vs. chlorinated derivative).-

Causality: A full dose-response curve is mathematically required to perform non-linear regression, allowing for the precise calculation of binding affinity and maximum receptor activation.

-

-

Internal System Validation (Controls):

-

Positive Control (System Viability): Treat a control well with 10

M Forskolin. Causality: Forskolin directly activates adenylyl cyclase, bypassing the -

Negative Control (Receptor Specificity): Pre-incubate a subset of cells with ICI 118,551 (a highly selective

antagonist) prior to adding the agonist. Causality: If the antagonist abolishes the cAMP signal, it definitively proves the agonist's effect is strictly

-

-

Lysis & TR-FRET Detection: Introduce a lysis buffer containing a europium-labeled anti-cAMP antibody and a fluorophore-labeled cAMP tracer.

-

Causality: Endogenous cAMP generated by the cells competes with the fluorescent tracer for antibody binding sites. This competition causes a quantifiable decrease in the FRET signal, which is inversely proportional to the level of receptor activation.

-

Fig 2: Self-validating TR-FRET workflow for quantifying β2AR cAMP accumulation.

References

1.[1] Salbutamol - Wikipedia. Wikipedia. 2.[2] Clenbuterol - Wikipedia. Wikipedia. 3.[3] What is Clenbuterol Hydrochloride used for?. PatSnap. 4.[7] A comparison between inhaled clenbuterol and salbutamol in chronic bronchitis with reversible airway obstruction. PubMed. 5.[4] Clenbuterol: Uses, side effects, and risks. MedicalNewsToday. 6.[6] Unlocking the Secrets of Clenbuterol for Bodybuilding: Benefits, Risks. Swolverine. 7.[5] How does Salbutamol work? -Understanding the Role of Beta-2 Agonists in Asthma. YouTube.

Sources

- 1. Salbutamol - Wikipedia [en.wikipedia.org]

- 2. Clenbuterol - Wikipedia [en.wikipedia.org]

- 3. What is Clenbuterol Hydrochloride used for? [synapse.patsnap.com]

- 4. Clenbuterol: Uses, side effects, and risks [medicalnewstoday.com]

- 5. youtube.com [youtube.com]

- 6. swolverine.com [swolverine.com]

- 7. A comparison between inhaled clenbuterol and salbutamol in chronic bronchitis with reversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Solid-State Characterization of Salbutamol Sulfate: A Comprehensive Guide for Respiratory Drug Development

Executive Overview

In the landscape of respiratory drug development, formulating an active pharmaceutical ingredient (API) for inhalation requires a rigorous understanding of its physicochemical and solid-state properties. As application scientists, we cannot rely on superficial data; we must interrogate the thermodynamic drivers that dictate API behavior during processing, storage, and physiological deposition.

This technical guide dissects the molecular architecture, solid-state dynamics, and experimental methodologies associated with Salbutamol Sulfate (Albuterol Sulfate), a cornerstone short-acting β2-adrenergic receptor agonist. By establishing self-validating experimental protocols, we bridge the gap between theoretical physical chemistry and field-proven formulation strategies.

Molecular Architecture and Pharmacological Causality

Salbutamol sulfate is a highly selective β2-adrenergic agonist formulated primarily as a racemic mixture of R(-) and S(+) stereoisomers, where the R-isomer (levalbuterol) is the active bronchodilator[1]. The molecular structure features a phenylethanolamine backbone with a tert-butyl group, which provides the steric hindrance necessary for β2 receptor selectivity over β1 receptors[2].

The causality of its rapid onset lies in its signaling cascade. Upon deposition in the lung epithelium, the highly soluble sulfate salt rapidly dissolves and binds to the β2-adrenergic receptors. This binding activates adenylate cyclase, catalyzing the conversion of ATP to cyclic AMP (cAMP). The elevated cAMP activates Protein Kinase A (PKA), which subsequently lowers intracellular calcium concentrations, leading to immediate bronchial smooth muscle relaxation[3].

Fig 1. Mechanistic pathway of Salbutamol Sulfate inducing bronchial smooth muscle relaxation.

Fundamental Physicochemical Properties

To engineer a stable dry powder inhaler (DPI) or pressurized metered-dose inhaler (pMDI), we must first quantify the API's fundamental properties. The table below summarizes the critical physicochemical data for Salbutamol Sulfate and explains the formulation causality behind each metric.

| Property | Value | Causality / Formulation Impact |

| Molecular Weight | 576.7 g/mol (hemisulfate) | Standard size for small-molecule APIs; dictates molar dosing and receptor pocket fit [4][4]. |

| pKa | 9.07 (OH), 10.37 (Amine) | Highly ionized at physiological pH (7.4), ensuring rapid dissolution in the limited epithelial lining fluid (ELF) [5][5]. |

| Partition Coefficient (LogP) | ~0.64 (Base) | Hydrophilic nature prevents extensive tissue accumulation, leading to rapid systemic clearance and a short duration of action[5]. |

| Aqueous Solubility | Freely soluble (~50 mg/mL) | Prevents particulate accumulation in the lungs. Dissolves instantly upon contact with mucosal surfaces [3][3]. |

| Melting Point | ~180 °C | Indicates moderate crystal lattice energy, which is critical for assessing thermal stability during high-energy milling processes[3]. |

Solid-State Dynamics & The Micronization Paradox

For inhaled delivery, Salbutamol Sulfate must possess an aerodynamic diameter of 1–5 µm to bypass the oropharynx and deposit in the lower airways. This size reduction is typically achieved via air jet milling (micronization) .

However, micronization introduces a severe thermodynamic paradox. The mechanical stress of milling fractures the stable crystal lattice, generating high-energy, thermodynamically unstable amorphous domains on the particle surface. These amorphous regions are highly hygroscopic. When exposed to relative humidity (RH) above 50%, the absorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) and triggering spontaneous recrystallization. This recrystallization forms solid bridges between particles, leading to irreversible agglomeration and a catastrophic drop in the Fine Particle Fraction (FPF) of the inhaler.

Fig 2. Workflow detailing micronization-induced amorphous generation and DVS analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, we do not merely execute steps; we design self-validating systems. The following protocols are engineered to detect their own failures, ensuring that the data generated is absolute.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Measuring apparent solubility is prone to artifacts (e.g., transient supersaturation) if not rigorously controlled. This protocol ensures true thermodynamic equilibrium is recorded [6][6].

-

Excess API Addition : Add an excess amount of crystalline Salbutamol Sulfate to 5 mL of Phosphate Buffered Saline (PBS, pH 7.4). Causality: Excess solid must be present to maintain the chemical potential gradient required for equilibrium.

-

Thermal Equilibration : Incubate the suspension at 37 °C under constant agitation (100 rpm).

-

Temporal Sampling : Withdraw aliquots at 24 hours and 48 hours. Filter immediately using a 0.45 µm mixed cellulose ester membrane. Causality: The filter size ensures undissolved sub-micron particles do not artificially inflate the HPLC peak area.

-

HPLC Quantification : Dilute the filtrate and quantify via HPLC against a validated calibration curve.

-

System Self-Validation :

-

Equilibrium Check: The system validates itself if the concentration difference between the 24h and 48h samples is <2%. If >2%, the system is still in a kinetic dissolution phase and must be run longer.

-

Solid-State Check: The residual undissolved pellet MUST be analyzed via X-ray Powder Diffraction (XRPD). If the diffractogram matches the starting material, the solubility value is valid for that specific polymorph. If it has changed, the value represents a solvent-mediated phase transformation.

-

Protocol B: Quantification of Amorphous Content via Dynamic Vapor Sorption (DVS)

Detecting trace amorphous content (<2%) post-micronization is difficult with standard XRPD. We utilize DVS to dynamically prove the presence of amorphous domains.

-

Baseline Stabilization : Load ~10 mg of micronized Salbutamol Sulfate into the DVS microbalance. Equilibrate at 0% RH at 25 °C until the mass change is <0.002% per minute.

-

Sorption Cycle : Increase RH in 10% increments up to 90% RH. Causality: As RH increases, the amorphous regions absorb water, increasing the sample mass.

-

Recrystallization Event : Monitor for a sudden, spontaneous mass loss event (typically around 50-60% RH for Salbutamol Sulfate). Causality: When the amorphous domains plasticize and recrystallize into a stable lattice, they physically expel the absorbed water, causing a drop in mass despite the rising humidity.

-

Desorption Cycle : Decrease RH back to 0% in 10% increments.

-

System Self-Validation : The protocol self-validates through gravimetric contradiction. The desorption isotherm will not trace back over the sorption isotherm, creating an irreversible hysteresis loop. This mass-balance failure proves a permanent phase change occurred. This is orthogonally validated by running post-DVS XRPD to confirm the emergence of sharper diffraction peaks compared to the pre-DVS sample.

Stability and Degradation Pathways

Salbutamol Sulfate is generally stable but exhibits specific vulnerabilities that must be controlled during formulation. It is light-sensitive and prone to oxidative degradation due to the phenolic hydroxyl groups[7]. Exposure to strong oxidizing agents or prolonged UV light leads to the formation of colored degradation products (often turning the white powder slightly yellow or pink). Formulators must utilize opaque primary packaging (e.g., aluminum blisters for DPIs or coated canisters for pMDIs) and control the headspace oxygen levels to ensure a standard 24-to-36-month shelf life.

References

-

Title : Salbutamol Sulfate | Drug Information, Uses, Side Effects, Chemistry Source : PharmaCompass URL :[Link]

-

Title : Influence of Micronization on the Physical Properties of Salbutamol Sulfate as a Model Drug Used in Dry Powder Inhalation Source : d-nb.info URL :[Link]

-

Title : Salbutamol Sulfate | C13H23NO7S | CID 9884233 - PubChem - NIH Source : nih.gov URL :[Link]

-

Title : (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem - NIH Source : nih.gov URL :[Link]

-

Title : Understanding Carrier Performance in Low-Dose Dry Powder Inhalation: An In Vitro–In Silico Approach - PMC Source : nih.gov URL :[Link]

Sources

- 1. (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Albuterol sulfate | 51022-70-9 [chemicalbook.com]

- 4. Salbutamol Sulfate | C13H23NO7S | CID 9884233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Salbutamol | 18559-94-9 [chemicalbook.com]

- 6. Understanding Carrier Performance in Low-Dose Dry Powder Inhalation: An In Vitro–In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salbutamol CAS#: 18559-94-9 [m.chemicalbook.com]

Enantioselective Synthesis of Levosalbutamol and Its Derivatives: A Technical Guide

Abstract

Levosalbutamol, the (R)-enantiomer of the widely used bronchodilator salbutamol, exhibits the majority of the therapeutic effects of the racemic mixture with a potentially improved side-effect profile.[1][2] The stereospecific synthesis of Levosalbutamol is, therefore, of significant interest in the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of Levosalbutamol and its derivatives. We will explore established methodologies, including asymmetric reduction of prochiral ketones, enzymatic and chemical resolutions, and the use of chiral building blocks. The causality behind experimental choices, detailed protocols for key reactions, and a comparative analysis of the different routes are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of medicinal chemistry.

Introduction: The Significance of Chirality in β2-Adrenergic Agonists

Salbutamol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule.[3] The bronchodilatory activity resides almost exclusively in the (R)-enantiomer, Levosalbutamol.[1] The (S)-enantiomer is not only inactive as a bronchodilator but has been suggested to contribute to some of the adverse effects associated with the racemic mixture.[1] This has driven the development of enantiomerically pure Levosalbutamol, which is now available as a therapeutic option.[4] The pursuit of efficient and scalable enantioselective syntheses is paramount for the cost-effective production of this important medication.

This guide will delve into the principal synthetic strategies that have been successfully employed to obtain enantiomerically pure Levosalbutamol, with a focus on the underlying principles of stereocontrol.

Asymmetric Reduction of Prochiral Ketones: A Convergent and Efficient Approach

One of the most elegant and widely adopted strategies for the synthesis of Levosalbutamol involves the asymmetric reduction of a prochiral ketone precursor, often referred to as salbutamone. This approach is highly convergent and allows for the establishment of the crucial chiral center in a single, highly stereocontrolled step.

Corey-Itsuno-Shibata (CBS) Reduction

The Corey-Itsuno-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols.[5][6] It utilizes a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide), facilitates the highly facial-selective delivery of a hydride to the ketone.[7][8]

The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex adopts a rigid, chair-like six-membered transition state, wherein the hydride is transferred from the borane to one face of the ketone, dictated by the stereochemistry of the chiral catalyst.[5][7]

Figure 1: Simplified workflow of the Corey-Itsuno-Shibata (CBS) reduction.

A representative protocol for the CBS reduction of a protected salbutamone precursor.

-

Catalyst Preparation (in situ): To a solution of (R)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq) dropwise. Stir the solution for 15 minutes.

-

Reduction: To the catalyst solution, add a solution of the protected salbutamone precursor (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the protected Levosalbutamol.

-

Deprotection: The protecting groups are then removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, or acidic hydrolysis for acetonides) to yield Levosalbutamol hydrochloride.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones, employing a chiral ruthenium-diphosphine-diamine complex as the catalyst.[9][10] This method is particularly attractive for industrial-scale synthesis due to its high catalytic activity and turnover numbers.[11]

The mechanism of the Noyori asymmetric hydrogenation is believed to involve a metal-ligand bifunctional catalysis. The ruthenium catalyst, bearing a chiral BINAP ligand and a chiral diamine, activates molecular hydrogen to form a ruthenium hydride species. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered transition state.[9]

Figure 2: Conceptual diagram of the Noyori asymmetric hydrogenation cycle.

A representative protocol for the Noyori asymmetric hydrogenation of a salbutamone precursor.

-

Catalyst Activation: In a high-pressure reactor, a mixture of [RuCl2((S)-BINAP)]2 and (S,S)-DPEN (1,2-diphenylethylenediamine) (catalyst loading typically 0.01-1 mol%) in a suitable solvent such as isopropanol or methanol is prepared under an inert atmosphere.

-

Reaction Setup: The salbutamone precursor is added to the reactor.

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40-60 °C) until the reaction is complete.[12]

-

Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up and purification by crystallization or chromatography to yield the enantiomerically enriched Levosalbutamol precursor.

-

Deprotection: Subsequent deprotection steps afford the final Levosalbutamol hydrochloride.

| Method | Catalyst | Reductant | Typical ee (%) | Advantages | Disadvantages |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH3) | >95% | High enantioselectivity, predictable stereochemistry, mild conditions. | Stoichiometric borane reagent, moisture sensitive. |

| Noyori Hydrogenation | Ru-BINAP-Diamine | H2 | >98% | High turnover numbers, suitable for industrial scale, uses H2. | Requires high-pressure equipment, catalyst can be expensive. |

| Asymmetric Transfer Hydrogenation | Chiral Ru-complex | HCOOH/NEt3 or i-PrOH | >95% | Avoids high-pressure H2, uses common reagents. | May require higher catalyst loading than hydrogenation. |

Table 1: Comparison of Asymmetric Reduction Methods for Levosalbutamol Synthesis.

Resolution of Racemic Salbutamol: The Classical Approach

Resolution of a racemic mixture remains a viable and often-used strategy for obtaining enantiomerically pure compounds, including Levosalbutamol. This can be achieved through chemical or enzymatic methods.

Chemical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of racemic salbutamol (or a suitable precursor) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13]

Commonly used resolving agents include derivatives of tartaric acid, such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid.[14]

-

Salt Formation: A solution of racemic salbutamol in a suitable solvent (e.g., a mixture of ethyl acetate and methanol) is heated, and a solution of L-(+)-tartaric acid (approximately 0.5 molar equivalents) in the same solvent is added.[14]

-

Crystallization: The mixture is allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt, the (R)-salbutamol-L-tartrate.

-

Isolation: The crystals are collected by filtration, washed with a cold solvent, and dried.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., aqueous ammonia or sodium hydroxide) to liberate the enantiomerically enriched (R)-salbutamol free base.

-

Salt Formation: The free base is then treated with hydrochloric acid to form Levosalbutamol hydrochloride.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. In the case of salbutamol, a lipase can be used to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted enantiomers.

Figure 3: General workflow for the enzymatic kinetic resolution of racemic salbutamol.

Synthesis of Levosalbutamol Derivatives

The core structure of Levosalbutamol can be modified to modulate its pharmacological properties, such as duration of action, receptor selectivity, and metabolic stability. The synthesis of these derivatives often employs the same enantioselective strategies used for the parent compound, followed by further chemical transformations.

Modification of the Saligenin Ring

Modifications to the phenolic hydroxyl and hydroxymethyl groups can impact the compound's interaction with the β2-adrenergic receptor and its pharmacokinetic profile.

-

Esterification and Etherification: The phenolic hydroxyl group can be esterified or etherified to produce prodrugs or long-acting β2-agonists.

-

Substitution on the Aromatic Ring: Introduction of substituents on the aromatic ring can influence receptor binding and selectivity.

Modification of the Amine Substituent

The nature of the N-substituent is crucial for β2-receptor selectivity.[15]

-

Larger Alkyl or Arylalkyl Groups: Introducing larger and more lipophilic groups at the nitrogen atom can lead to longer-acting compounds, such as salmeterol.[16] The synthesis of these derivatives typically involves the reaction of a suitable Levosalbutamol intermediate with an appropriate alkyl or arylalkyl halide.

Physicochemical and Analytical Characterization

The successful synthesis of Levosalbutamol requires robust analytical methods to confirm its identity, purity, and enantiomeric excess.

| Property | Value |

| Chemical Formula | C13H22ClNO3 |

| Molecular Weight | 275.77 g/mol [17] |

| Appearance | White to off-white crystalline powder[16] |

| Melting Point | 157-160 °C[16] |

| Specific Optical Rotation | [α]D^20 -32.2° (c=0.1 in water) for the (R)-form hydrochloride[18] |

| Solubility | Soluble in water, slightly soluble in ethanol[19] |

Table 2: Physicochemical Properties of Levosalbutamol Hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of Levosalbutamol.[5][20]

-

Chiral Stationary Phase: A teicoplanin-based column is commonly used and has shown high selectivity for separating the enantiomers of salbutamol.[5]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate) is typically employed.[5]

-

Detection: UV detection at 276 nm is suitable for the analysis of salbutamol.[4]

Conclusion

The enantioselective synthesis of Levosalbutamol is a well-developed field with several robust and efficient methodologies available to the synthetic chemist. The choice of a particular route will depend on factors such as the desired scale of production, cost considerations, and available equipment. Asymmetric reduction methods, particularly the Noyori asymmetric hydrogenation, are well-suited for large-scale industrial synthesis due to their high efficiency and catalytic nature. Resolution techniques, while classical, remain a practical option, especially at the laboratory scale. The continued development of novel catalysts and synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for the production of this vital medication and its next-generation derivatives.

References

- Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858.

- Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of chemical research, 23(10), 345-350.

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.

- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.

- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral .beta.-amino alcohol and borane.

- Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (1998). trans-[RuCl2 (phosphane) 2 (1, 2-diamine)] and the related [RuCl2 (diphosphane)(1, 2-diamine)] complexes: A new class of highly efficient catalysts for asymmetric transfer hydrogenation of ketones.

- European Patent Office. (2001). PROCESS FOR PREPARING ISOMERS OF SALBUTAMOL (EP 1349828 B1).

- Joyce, K. B., Jones, A. E., Scott, R. J., & Shanklin, J. R. (1998). Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase. Chirality, 10(5), 484-491.

-

Gpatindia. (2020, March 17). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Remix education. (2023, March 22). Salbutanol – Structure , Synthesis , SAR , Mechanism , Uses. Retrieved from [Link]

- Google Patents. (2002). New process for preparing levo-albuterol (CN1413976A).

- Google Patents. (2022). Synthesis method of levalbuterol hydrochloride (CN114539077A).

- Gawchik, S. M., Saccar, C. L., & Noonan, M. (1999). The safety and efficacy of levalbuterol in pediatric patients with asthma. Journal of Asthma, 36(6), 505-513.

- Google Patents. (2008). Process for obtaining the r-enantiomer of salbutamol (WO2008070909A1).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link].

- Johnson, M. (1995). The pharmacology of β2-adrenoceptor agonists.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123601, Levalbuterol Hydrochloride. Retrieved from [Link].

-

University of Bristol. (n.d.). 2. Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

- Google Patents. (2022). Synthesis method of levosalbutamol hydrochloride (CN115286521B).

- ResearchGate. (2023). Enantioselective synthesis of (R)-salbutamol hydrochloride.

- European Patent Office. (2001). PROCESS FOR PREPARING ISOMERS OF SALBUTAMOL (EP 1349828 B1).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link].

- Milgrom, H., Skoner, D. P., Bensch, G., Kim, K. T., & Claus, R. (2001). Low-dose levalbuterol in children with asthma: safety and efficacy in comparison with placebo and racemic albuterol. The Journal of allergy and clinical immunology, 108(6), 938-945.

- Google Patents. (2015). Synthesis method of levalbuterol (CN105753721A).

- Google Patents. (2022). Synthesis method of levosalbutamol hydrochloride (CN115286521A).

- Google Patents. (2006). Process for preparing (R)-salbutamol (US7049469B2).

- Qiu, Z., Wang, D., Guan, L., Xin, F., & Zhao, M. (2023). Synthesis of the Related Substances of Salbutamol Sulfate. Chinese Journal of Pharmaceuticals, 54(4), 540-544.

-

Nutra Respiro. (n.d.). Inhaler Manufacturing Process. Retrieved from [Link]

- Prohens, R., & Torrens, A. (2009). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. Journal of medicinal chemistry, 52(8), 2548-2560.

- Kamlaamrut Pharmaceutical LLP. (2022).

-

University of Bristol. (n.d.). Salbutamol. Retrieved from [Link]

- Kamal, A., & Chouhan, G. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1413976A - New process for preparing levo-albuterol - Google Patents [patents.google.com]

- 3. remixeducation.in [remixeducation.in]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ethz.ch [ethz.ch]

- 12. US7049469B2 - Process for preparing (R)-salbutamol - Google Patents [patents.google.com]

- 13. WO2008070909A1 - Process for obtaining the r-enantiomer of salbutamol - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 16. Salbutamol CAS#: 18559-94-9 [m.chemicalbook.com]

- 17. Synthesis of the Related Substances of Salbutamol Sulfate [cjph.com.cn]

- 18. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Salbutamol [ch.ic.ac.uk]

- 20. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation | MDPI [mdpi.com]

Engineering the Orthosteric Pocket: Novel Salbutamol Analogs for Advanced β2-Adrenergic Receptor Binding Studies

Executive Summary

Salbutamol (albuterol) is a foundational short-acting β2-adrenergic receptor (β2AR) agonist utilized globally for bronchospasm relief. However, the frontier of GPCR pharmacology has evolved beyond simple affinity and efficacy metrics into the multidimensional realm of binding kinetics, residence time, and biased agonism. This technical guide explores the rational design and application of novel salbutamol analogs—ranging from fluorescently tagged probes to conformationally restricted covalent ligands. By dissecting the causality behind experimental workflows, this document provides researchers with a self-validating framework for interrogating β2AR structural dynamics and functional selectivity.

Mechanistic Grounding: β2AR Activation and Biased Agonism

The β2AR is a prototypical Class A G protein-coupled receptor. Upon agonist binding to the orthosteric pocket, the receptor undergoes a conformational shift characterized by the outward movement of transmembrane helix 6 (TM6), which facilitates the coupling of the stimulatory G protein (Gs).

Historically, salbutamol was classified merely as a partial agonist. However, modern biosensor assays have redefined its pharmacological profile. Studies utilizing NanoBRET-based effector recruitment assays show that1 compared to older short-acting agonists like isoprenaline, which recruit higher relative levels of β-arrestin at elevated concentrations[1].

This pathway bias is not arbitrary; it is kinetically driven. The G-protein bias of salbutamol results from1, which ultimately limits receptor desensitization (tachyphylaxis) while preserving therapeutic bronchodilation[1]. Furthermore, structural analyses reveal that while salbutamol and salmeterol share the saligenin ethanolamine pharmacophore,2[2].

β2AR Signaling Pathway: Gs-protein vs. β-arrestin recruitment.

Design and Application of Novel Salbutamol Analogs

To probe these transient micro-conformational states, researchers synthesize analogs by modifying the salbutamol scaffold—typically at the tert-butyl amino group to avoid disrupting the critical hydrogen-bonding network of the saligenin ring in the orthosteric site.

-

Fluorescent Analogs (e.g., BODIPY-Salbutamol): Attaching an environmentally sensitive fluorophore allows researchers to monitor receptor dynamics in lipid membranes. Single-molecule spectroscopy has shown that3[3]. Similarly, labeling the receptor with IANBD demonstrates a 4[4].

-

Covalent/Irreversible Analogs: For structural biology (X-ray crystallography and Cryo-EM), capturing the highly dynamic active state of the β2AR is notoriously difficult. Researchers utilize irreversible analogs that form covalent bonds with engineered cysteine residues within the binding pocket. This approach 5 necessary for high-resolution imaging[5].

Quantitative Data Summary

Table 1: Pharmacological profiling of β2AR ligands. Data represents generalized experimental consensus for comparative purposes.

| Ligand | Modification | pKi (Affinity) | Emax (% of Iso) | Bias Profile |

| Isoprenaline | None (Reference Full Agonist) | ~6.5 | 100% | Balanced |

| Salbutamol | None (Partial Agonist) | ~5.8 | ~70% | Gs-Biased |

| BODIPY-Salbutamol | Fluorophore on tert-butyl group | ~5.5 | ~65% | Gs-Biased |

| FAUC50 | Covalent linker | Irreversible | N/A | Structural Lock |

Experimental Workflows: Validating Receptor Binding

To ensure scientific integrity, binding studies must utilize self-validating protocols. The 6[6]. Below is the rigorous methodology for competitive radioligand binding to determine the affinity (

Protocol: Competitive Radioligand Binding Assay

Rationale: This assay measures the ability of a novel analog to displace a high-affinity radiolabeled antagonist (e.g.,[³H]-CGP 12177). Antagonists are used as the radiotracer because they bind equally to all receptor conformations, providing a true measure of total receptor density (

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize HEK293 cells stably expressing human β2AR in ice-cold hypotonic lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Causality: The hypotonic environment induces cell swelling and lysis, while EDTA chelates metalloproteases to prevent receptor degradation during isolation. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane pellet.

-

Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of [³H]-CGP 12177 (e.g., 1 nM, near its

), and increasing concentrations of the unlabelled salbutamol analog ( -

GTPγS Uncoupling (Self-Validation Step): To isolate the low-affinity state, run a parallel assay adding 100 µM GTPγS. Causality: GTPγS is a non-hydrolyzable GTP analog that permanently uncouples the G-protein from the receptor. If the analog is a true agonist, its displacement curve will shift to the right (lower affinity) in the presence of GTPγS. This validates the functional agonism of the analog independent of downstream signaling assays.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

-

Washing and Detection: Wash filters three times with ice-cold wash buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

-

Data Analysis: Fit the displacement curve using non-linear regression (Cheng-Prusoff equation) to calculate the

of the analog.

Step-by-step workflow for competitive radioligand binding assays.

Conclusion

The development of novel salbutamol analogs transcends traditional bronchodilator discovery. By engineering fluorescent, covalent, and kinetically tuned variants, structural biologists and pharmacologists can dissect the micro-conformational dynamics of the β2AR. Coupling these novel ligands with rigorous, self-validating experimental workflows—such as GTPγS-shifted radioligand binding and NanoBRET biosensors—ensures high-fidelity data that continues to push the boundaries of GPCR pharmacology.

References

- Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2-Adrenoceptor Agonists Biochemistry - ACS Publications URL

- Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist PMC - NIH URL

- Probing Activation and Conformational Dynamics of the Vesicle-Reconstituted β2 Adrenergic Receptor at the Single-Molecule Level The Journal of Physical Chemistry B - ACS Publications URL

- Fluorescent labeling of purified beta 2 adrenergic receptor.

- Structure and function of an irreversible agonist-β2 adrenoceptor complex SciSpace URL

- Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry PMC - NIH URL

- Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics PMC - NIH URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescent labeling of purified beta 2 adrenergic receptor. Evidence for ligand-specific conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoselective Metabolism of Albuterol in Human Lung Tissue: Mechanistic Pathways and Analytical Workflows

Target Audience: Researchers, Pharmacologists, and Bioanalytical Scientists Content Type: Technical Whitepaper

The Pharmacological Paradox of Racemic Albuterol

Albuterol (salbutamol) remains the most widely prescribed

The (R)-enantiomer (levosalbutamol) is the eutomer, responsible for potent bronchodilation via

To understand this paradoxical toxicity, we must examine the enzymatic architecture of the human lung. The root cause of (S)-albuterol accumulation lies in the highly stereoselective nature of its primary metabolic pathway: presystemic pulmonary sulfonation[4][5].

Enzymatic Architecture: The SULT1A3 Pathway

Unlike catecholamines, which are degraded by Catechol-O-methyltransferase (COMT) or Monoamine Oxidase (MAO), albuterol is a non-catechol derivative. Its primary route of biotransformation is sulfate conjugation catalyzed by Phenol Sulfotransferase 1A3 (SULT1A3) [5][6].

While SULT1A3 is predominantly expressed in the gastrointestinal tract and liver, freshly isolated human lung parenchymal cells (LPCs) and airway epithelial cells also exhibit significant SULT1A3 activity[7]. The enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor to convert albuterol into its major, pharmacologically inactive metabolite: salbutamol-4'-O-sulfate [5].

The Mechanism of Stereoselective Retention

The SULT1A3 enzyme exhibits profound stereoselectivity. The active site geometry heavily favors (R)-albuterol, metabolizing it up to 12 times faster than the (S)-enantiomer[5][8]. Furthermore, (S)-albuterol acts as a competitive inhibitor of SULT1A3[5]. When racemic albuterol is inhaled, the (R)-enantiomer is rapidly sulfonated and cleared into the systemic circulation. Meanwhile, the (S)-enantiomer binds to the enzyme with low catalytic turnover, effectively bottlenecking the pathway. This stereoselective metabolism, combined with differential tissue binding affinities, results in the preferential retention and gradual accumulation of (S)-albuterol in pulmonary epithelial lining fluid and lung tissue[4][9].

Figure 1: Stereoselective metabolism of racemic albuterol by pulmonary SULT1A3.

Chiral Pharmacokinetics and Metabolic Profiling

To fully grasp the pharmacokinetic divergence, we must quantify the metabolic parameters. The table below synthesizes the kinetic and pharmacological differences between the two enantiomers within the human respiratory system.

| Parameter | (R)-Albuterol (Levosalbutamol) | (S)-Albuterol |

| Pharmacological Activity | Potent | Pro-inflammatory (Airway hyperreactivity) |

| SULT1A3 Affinity / Turnover | High (Favored substrate) | Low (Metabolized 5–12x slower) |

| Enzymatic Interaction | Primary Substrate | Competitive Inhibitor of SULT1A3 |

| Pulmonary Clearance Rate | Rapid | Slow |

| Tissue Accumulation | Minimal | High (Preferential Lung Retention) |

| Major Metabolite | (R)-salbutamol-4'-O-sulfate | (S)-salbutamol-4'-O-sulfate |

Experimental Methodology: Quantifying Pulmonary Metabolism

Investigating the enantiomeric biotransformation of albuterol requires a self-validating experimental system. Because salbutamol-4'-O-sulfate is not commercially available in enantiopure forms, researchers must first biosynthesize the reference standard before executing in vitro cellular assays and chiral LC-MS/MS quantification[8][10].

Protocol 1: Biosynthesis of Salbutamol-4'-O-Sulfate Reference Standard

To ensure accurate LC-MS/MS calibration, the sulfoconjugated metabolite must be synthesized using a recombinant enzymatic approach.

-

Strain Preparation: Culture genetically modified fission yeast (Schizosaccharomyces pombe, strain YN20) engineered to express human SULT1A3[8].

-

Substrate Incubation: Introduce 10 mM racemic albuterol into the yeast culture medium. The engineered yeast utilizes endogenous sulfate donors to catalyze the reaction.

-

Incubation & Harvest: Incubate at 30°C for 48 hours under continuous agitation (200 rpm). Centrifuge the culture at 4,000 × g for 15 minutes to pellet the cells; collect the supernatant.

-

Purification (SPE): Pass the supernatant through a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water, and elute the salbutamol-4'-O-sulfate fraction using 80% methanol.

-

Validation: Confirm the structure and purity of the biosynthesized reference using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[10].

Protocol 2: In Vitro Human Lung Cell Metabolism Assay

This protocol evaluates the metabolic clearance of albuterol in human respiratory tissue using freshly isolated lung parenchymal cells (LPCs) or immortalized bronchial epithelial cells (Calu-3)[7].

-

Cell Seeding: Seed Calu-3 cells or LPCs in 12-well plates at a density of

cells/well using DMEM/F12 medium supplemented with 10% FBS. Allow 24 hours for attachment. -

Drug Dosing: Replace the medium with serum-free buffer containing 25 µM of racemic albuterol.

-

Time-Course Sampling: Extract 100 µL aliquots of the extracellular medium at 0, 30, 60, 120, and 240 minutes.

-

Reaction Termination: Immediately quench the extracted aliquots by adding 300 µL of ice-cold acetonitrile (containing an internal standard, e.g., deuterated salbutamol-d3).

-

Sample Preparation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials for analysis.

Protocol 3: Chiral LC-MS/MS Quantification Workflow

To distinguish between (R)- and (S)-enantiomers and their respective sulfates, a highly sensitive chiral LC-MS/MS method is required[8][11].

-

Chromatographic Separation: Utilize an Agilent 1290 Infinity II UHPLC system equipped with a chiral stationary phase column (e.g., Poroshell 120 chiral or equivalent, 3.0 mm I.D.)[10].

-

Mobile Phase Gradient:

-

Mobile Phase A: 5 mM ammonium formate in water (pH adjusted to 3.5).

-

Mobile Phase B: Acetonitrile/Methanol mixture.

-

Gradient: Hold at 5% B for 1 min, ramp to 40% B over 4 min, then to 95% B over 2 min.

-

-

Mass Spectrometry Settings: Operate a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Data Analysis: Calculate the (S)/(R) ratio of the parent drug and the metabolite over time. An increasing (S)/(R) ratio in the cellular matrix confirms the stereoselective retention of the distomer.

Conclusion & Translational Impact

The metabolic fate of albuterol in human lung tissue is governed by the stereoselective constraints of the SULT1A3 enzyme. Because the (R)-enantiomer is rapidly sulfonated and cleared, the (S)-enantiomer is preferentially retained, acting as both a competitive enzymatic inhibitor and a pro-inflammatory agent in the airway[5][9]. By utilizing robust chiral LC-MS/MS workflows and recombinant reference standards, bioanalytical scientists can accurately map these metabolic disparities. Ultimately, these pharmacokinetic insights strongly support the clinical rationale for utilizing enantiopure levosalbutamol to circumvent the paradoxical toxicity associated with racemic formulations.

References

-

Albuterol Or Levalbuterol For The Treatment Of Asthma - Internet Scientific Publications Internet Scientific Publications[Link]

-

Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses National Institutes of Health (PMC)[Link]

-

Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol American Journal of Respiratory and Critical Care Medicine (ATS Journals)[Link]

-

Pharmacokinetic parameters and a theoretical study about metabolism of BR-AEA (a salbutamol derivative) in rabbit Taylor & Francis Online[Link]

-

Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS MDPI[Link]

-

Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation MDPI[Link]

-

A Comparison of the Expression and Metabolizing Activities of Phase I and II Enzymes in Freshly Isolated Human Lung Parenchymal Cells and Cryopreserved Human Hepatocytes Drug Metabolism and Disposition (DOI)[Link]

-

Effects of enantiomers of β2-agonists on ACh release and smooth muscle contraction in the trachea American Journal of Physiology[Link]

Sources

- 1. ispub.com [ispub.com]

- 2. atsjournals.org [atsjournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. atsjournals.org [atsjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Salbutamol Degradation Products in Aqueous Solutions

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and scientific rationale for identifying salbutamol degradation products in aqueous solutions. By synthesizing established analytical protocols with an understanding of the underlying chemical mechanisms, this document serves as a practical resource for ensuring drug stability, efficacy, and safety.

Part 1: The Chemistry of Salbutamol Instability

Core Molecular Structure and Susceptible Moieties

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory diseases like asthma.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure. However, this structure also contains moieties susceptible to degradation, particularly in aqueous environments. The primary points of instability are the benzylic alcohol and the catechol-like aromatic ring, which are prone to oxidation, and the secondary amine, which can participate in various reactions. Understanding these structural vulnerabilities is the first principle in predicting and identifying its degradation products.

Key Degradation Pathways and Mechanisms

The degradation of salbutamol is not a singular event but a network of reactions influenced by environmental conditions. The principal pathways include oxidation, hydrolysis, and photodegradation.

-

Oxidative Degradation : This is a major degradation pathway for salbutamol, given its sensitivity to oxygen.[1][2] The reaction often involves the phenolic hydroxyl groups, leading to the formation of quinone-type structures. Under certain peroxidative conditions, this can also lead to the formation of dimers, such as o,o′-disalbutamol.[3]

-

Hydrolytic Degradation : The stability of salbutamol is highly dependent on the pH of the aqueous solution.[4] It exhibits maximum stability in the acidic pH range of 3 to 4.[1][5] As the pH increases, particularly into the alkaline range (around pH 9), the rate of degradation significantly accelerates.[1][5] This is critical for liquid formulations, where pH must be strictly controlled.

-

Photodegradation : Exposure to light, particularly UV radiation, can induce degradation. Studies have shown that light-induced degradation of salbutamol can form at least seven different products.[6] The rate of photodegradation is also pH-dependent, with cationic and anionic species (at low and high pH, respectively) being the most reactive to sunlight.[6]

-

Reaction with Excipients : In formulations containing co-solvents like ethanol, salbutamol can undergo acid-catalyzed dehydration to form ethyl ethers.[7][8] Similarly, buffer salts can have a profound impact; phosphate buffers have been shown to accelerate degradation, whereas acetate buffers can have a stabilizing effect.[1][5]

Visualizing the Degradation Landscape

The interplay of these factors creates a complex degradation profile. The following diagram illustrates the primary environmental stressors and the resulting degradation pathways.

Caption: Major stressors and resulting degradation pathways for salbutamol.

Part 2: A Validated Experimental Workflow for Degradation Product Identification

Principle: The Forced Degradation Study

To proactively identify potential degradation products, a forced degradation (or stress testing) study is indispensable.[1] This involves subjecting the drug substance to exaggerated storage conditions to accelerate degradation and generate the products that might form over the shelf-life of the product. This process is crucial for developing stability-indicating analytical methods.[9][10]

Step-by-Step Protocol: Stressing Salbutamol

The following protocols outline standard conditions for inducing the degradation of salbutamol.[1][10] The causality behind these choices is to ensure that all likely degradation pathways are explored.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve Salbutamol Sulphate in a suitable solvent (e.g., water or a specific buffer) to create a stock solution of a known concentration (e.g., 1 mg/mL).[1]

2. Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 80°C) for approximately 2 hours.[1][10] The combination of strong acid and heat accelerates the cleavage of labile bonds.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at an elevated temperature (e.g., 80°C) for approximately 2 hours.[1][10] This condition is known to significantly increase the degradation rate of salbutamol.[5]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) at room temperature for a specified period (e.g., 3 hours).[1][10] This directly mimics the oxidative stress pathway.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 100°C) for a specified period (e.g., 3 hours) to assess the impact of heat energy alone.[1][10]

3. Sample Preparation for Analysis:

-

After the specified stress period, cool the samples to room temperature.

-

Carefully neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. This step is critical to prevent further degradation and to make the sample compatible with the analytical column.

-

Dilute all stressed samples to a suitable final concentration for analysis.

-

Filter each aliquot through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

The Analytical Engine: HPLC and LC-MS/MS

A robust analytical method must be able to separate the intact drug from its various degradation products.[11] This is why a combination of High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for identification is the gold standard.

-

Rationale for Method Selection : HPLC, particularly reverse-phase HPLC, provides the high-resolution separation needed to resolve structurally similar compounds.[12][13] Coupling HPLC with MS allows for the determination of the mass-to-charge ratio (m/z) of the separated compounds, providing definitive identification and structural information.[14]

-

Exemplar HPLC-UV Method for Separation :

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[12][14] The choice of buffer and pH is critical for achieving good peak shape and separation.

-

Flow Rate : Typically 1.0 mL/min.[11]

-

Detection : UV detection, often around 210-230 nm or 278 nm.[2][11]

-

Column Temperature : Maintained at a constant temperature (e.g., 30-40°C) for reproducibility.[11]

-

Advanced Identification using LC-MS/MS :

-

For structural elucidation, the eluent from the HPLC is directed into a mass spectrometer.[14]

-

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, enabling the determination of elemental compositions.[16]

-

Tandem MS (MS/MS) is then used to fragment the parent ions of the degradation products. The resulting fragmentation pattern is like a fingerprint, which can be pieced together to deduce the molecule's structure.[8]

-

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to final identification.

Caption: Workflow for forced degradation and analytical identification.

Part 3: Data Analysis and Structural Elucidation

Interpreting Chromatographic and Mass Spectrometry Data

The output of an LC-MS analysis is a chromatogram showing peaks over time. In a stressed sample, new peaks will appear, representing the degradation products. The mass spectrometer provides the m/z for the ion corresponding to each peak. For example, protonated salbutamol appears at an m/z of 240.[17][18] A peak corresponding to a potential degradation product will have a different m/z.

By comparing the accurate mass of a degradation product with the parent drug, one can hypothesize the chemical transformation (e.g., addition of an oxygen atom, loss of a water molecule). MS/MS fragmentation then confirms this hypothesis. For instance, the fragmentation of salbutamol itself often shows a loss of water (m/z 222) and a subsequent loss of isobutene (m/z 166).[16] A degradation product will exhibit a different fragmentation pattern, allowing for precise localization of the structural change.

Known Degradation Products of Salbutamol

The following table summarizes some identified degradation products of salbutamol from various studies. This serves as a reference for researchers analyzing their own stressed samples.

| Degradation Product Name/Description | Molecular Weight (Da) | Observed m/z [M+H]⁺ | Formation Condition | Reference |

| Salbutamol Ethyl Ether Isomer 1 | 267 | 268 | Acid-catalyzed reaction with ethanol | [8] |

| Salbutamol Ethyl Ether Isomer 2 | 267 | 268 | Acid-catalyzed reaction with ethanol | [8] |

| Salbutamol Diethyl Ether | 295 | 296 | Acid-catalyzed reaction with ethanol | [8] |

| 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | 223 | 224 | Photocatalytic Degradation | [17] |

| 2-(tert-butylamino)-acetic acid | 131 | 132 | Photocatalytic Degradation | [17] |

| Hydroquinone | 110 | 111 | Photocatalytic Degradation | [17] |

| o,o′-disalbutamol (Dimer) | 476 | 477 | Peroxidative Metabolism | [3] |

Logic of Identification Visualization

The process of moving from raw data to a confirmed structure follows a clear logical path, as illustrated below.

Caption: Logical flow for the structural elucidation of an unknown peak.

Part 4: Conclusion

The identification of salbutamol degradation products is a multi-faceted process that combines controlled chemical stress with high-resolution analytical techniques. A thorough understanding of salbutamol's inherent chemical instabilities is paramount for designing rational forced degradation studies. The subsequent application of LC-MS/MS provides the empirical data necessary for the unambiguous structural elucidation of any resulting impurities. This comprehensive approach is not merely an academic exercise; it is a regulatory requirement and a scientific necessity to guarantee the quality, safety, and efficacy of salbutamol-containing pharmaceutical products.

References

-

Momin, M. A. M., Hossain, M. F., Begum, A. A., Roy, J., & Anisuzzaman, S. M. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448. [Link]

-

Koupparis, M. A., & Anagnostopoulou, P. I. (1998). Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 139-147. [Link]

-

Patel, A. H., & Captain, A. D. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1776-1786. [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores, 1(1). [Link]

-

Li, W., Li, J., & Liu, Y. (2015). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical and Pharmaceutical Bulletin, 63(7), 523-528. [Link]

-

Sultana, S., & Kumar, A. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. International Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 136-143. [Link]

-

Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. UQ eSpace. [Link]

-

Kaliszan, R., et al. (2007). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. Drug Metabolism and Disposition, 35(4), 648-656. [Link]

-

Suneetha, A., & Rao, D. (2018). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF SALBUTAMOL AND BECLOMETHASONE IN BULK AND TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 9(5), 2065-2072. [Link]

-

Mingmongkol, Y., Polnok, A., Phuinthiang, P., Khanitchaidecha, W., & Nakaruk, A. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega, 8(19), 17188-17198. [Link]

-